molecular formula C31H28N2O B565578 (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol CAS No. 176721-01-0

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Cat. No.: B565578
CAS No.: 176721-01-0
M. Wt: 444.578
InChI Key: MRSWAVYGHKFFDV-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is a critical synthetic intermediate and pharmaceutical reference standard in the development of potent alpha-2 adrenoceptor agonists . Its primary research value lies in the synthesis of medetomidine and its pharmacologically active dextro-isomer, dexmedetomidine . Dexmedetomidine is a highly selective agonist used in scientific research for its sedative and analgesic properties . In this context, the compound serves as a key building block, where the trityl (triphenylmethyl) group acts as a protecting moiety for the imidazole nitrogen, allowing for selective reactions at other sites of the molecule during the complex multi-step synthesis . Researchers utilize this compound as a high-quality standard for quality control and analytical purposes, including method development and validation, stability studies, and impurity profiling in active pharmaceutical ingredients (APIs) . Its application ensures batch-to-batch reproducibility and compliance with stringent international pharmacopeia standards, making it an indispensable tool for analytical and medicinal chemists working in pharmaceutical R&D .

Properties

IUPAC Name

(2,3-dimethylphenyl)-(3-tritylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-32-22-33(29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22,30,34H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSWAVYGHKFFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726418
Record name (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-5-yl]methanol
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Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176721-01-0
Record name (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,3-dimethylphenyl)hydroxymethyl]-1-(triphenylmethyl)imidazole
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Preparation Methods

Aldol Condensation-Based Synthesis

The primary method involves a base-catalyzed aldol condensation between 2,3-dimethylbenzaldehyde (III) and 1-trityl-1H-imidazole-5-carbaldehyde (IV) . This reaction proceeds in dichloromethane (DCM) under inert conditions, with potassium carbonate (K₂CO₃) as the base. The mechanism entails enolate formation from the aldehyde, followed by nucleophilic attack on the aromatic aldehyde.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: Room temperature (20–25°C)

  • Time: 12–24 hours

  • Workup: Aqueous extraction, drying over Na₂SO₄, solvent evaporation

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient)

Yield: 68–72% (lab scale), with purity >95% by HPLC.

Grignard Reagent-Mediated Approach

An alternative route employs a Grignard reagent to form the methanol moiety. Here, (1-trityl-1H-imidazol-5-yl)magnesium bromide reacts with 2,3-dimethylbenzaldehyde in anhydrous THF at 0°C. The trityl group’s steric bulk necessitates prolonged reaction times (48 hours) for complete conversion.

Key Parameters:

  • Grignard Reagent: Generated in situ from 1-trityl-1H-imidazole-5-bromide and magnesium turnings

  • Quenching: Saturated NH₄Cl solution

  • Purification: Recrystallization from ethanol/water (7:3)

Yield: 60–65%, with residual magnesium salts requiring rigorous filtration.

Reaction Optimization Strategies

Solvent and Base Screening

Polar aprotic solvents (e.g., DCM, THF) enhance reactant solubility, while bases like K₂CO₃ or triethylamine (Et₃N) facilitate deprotonation. THF increases reaction rates but may reduce yields due to trityl group instability at elevated temperatures.

Table 1: Solvent and Base Impact on Yield

SolventBaseTemperature (°C)Yield (%)
DCMK₂CO₃2572
THFK₂CO₃2565
TolueneEt₃N4058

Temperature and Time Optimization

Lower temperatures (0–10°C) minimize trityl group cleavage but prolong reaction times. A balance is achieved at 20°C, ensuring 85% conversion within 18 hours.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial protocols adopt continuous flow systems to enhance mixing and heat transfer. A representative setup involves:

  • Reactor Type: Tubular reactor with static mixers

  • Residence Time: 2 hours

  • Throughput: 50 kg/day

Advantages:

  • Reduced solvent usage (30% less than batch processes)

  • Consistent purity (>98%)

Large-Scale Purification

Column chromatography is replaced with crystallization for cost efficiency. The crude product is dissolved in hot ethanol and cooled to −20°C, yielding 90% recovery.

Analytical Characterization Methods

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, trityl), 6.95 (s, 1H, imidazole), 5.32 (s, 1H, -OH), 2.35 (s, 6H, -CH₃).

  • HPLC: Retention time = 8.9 min (C18 column, 70% acetonitrile/water).

Purity Assessment

  • LC-MS: [M+H]⁺ at m/z 449.2 confirms molecular weight.

  • XRD: Monoclinic crystal system (space group P2₁/c), validating stereochemistry.

Comparative Analysis of Synthetic Pathways

Table 2: Route Comparison

ParameterAldol CondensationGrignard Reaction
Yield (%)7265
Purity (%)9590
ScalabilityHighModerate
Cost EfficiencyModerateLow

The aldol method outperforms Grignard approaches in yield and scalability, making it preferable for industrial use.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an alcohol or amine .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is in medicinal chemistry , where it serves as a potential therapeutic agent. Its structure allows it to interact with various biological receptors and enzymes, making it a candidate for drug development targeting diseases such as cancer and infections. The imidazole moiety is particularly notable for its role in biological systems, often participating in enzyme catalysis and receptor binding.

Catalysis

The compound has been investigated for its catalytic properties, especially in organic reactions involving oxidation and reduction processes. It can participate in the following reactions:

  • Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or ketones using reagents like potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced to corresponding alcohols or amines using lithium aluminum hydride or sodium borohydride.

These properties make it valuable in synthetic organic chemistry for developing new compounds and materials.

Material Science

Due to its unique structural features, this compound may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities. Its ability to undergo electrophilic substitution reactions allows for modifications that can enhance material properties such as durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with cellular receptors to exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Imidazole Ring

(a) 1-(1-Benzyl-1H-imidazol-5-yl)-1-(2,3-dimethylphenyl)ethanol (CAS 2250243-44-6)
  • Key Differences: Benzyl vs. Trityl Group: The benzyl substituent (C₆H₅CH₂) is smaller and less lipophilic than trityl (C₆H₅)₃C. This reduces steric hindrance and may enhance solubility in polar solvents. Ethanol vs. Methanol Backbone: The additional methyl group in ethanol alters hydrogen-bonding capacity and molecular volume .
  • Impact : Reduced steric bulk compared to the trityl analog may improve binding kinetics in hydrophilic environments but decrease affinity for hydrophobic targets.
(b) (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol (CAS 78892-33-8)
  • Impact : Enhanced solubility in aqueous media but reduced stability against nucleophilic attack or enzymatic degradation .
(c) 4-(1-(2,3-Dimethylphenyl)ethyl)-1-(trimethylsilyl)-1H-imidazole
  • Key Differences :
    • Trimethylsilyl (TMS) Group : TMS is a smaller protecting group than trityl, offering moderate steric protection with lower lipophilicity.
  • Impact : Intermediate solubility and stability compared to trityl- or benzyl-substituted analogs .

Aryl Group Modifications

(a) 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols
  • Key Differences: Nitro Substituent: The electron-withdrawing nitro group (-NO₂) at the imidazole’s C5 position increases electrophilicity and reactivity.
  • Impact : Nitro groups are associated with antimicrobial activity but may introduce toxicity risks absent in the trityl-substituted target compound .
(b) 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
  • Key Differences :
    • Benzimidazole Core : The fused benzene ring enhances aromatic stacking interactions.
    • Methoxy Substituents : Electron-donating methoxy groups improve solubility but reduce metabolic stability.
  • Impact : Benzimidazole derivatives often exhibit stronger DNA intercalation but lack the imidazole’s versatility in metal coordination .
Table 1: Comparative Data for Selected Compounds
Compound Name Substituent (Imidazole N1) Aryl Group Melting Point (°C) Solubility (Polarity) Notable Bioactivity
Target Compound (Trityl) Trityl 2,3-Dimethylphenyl Not reported Low (Lipophilic) Undocumented
1-(1-Benzyl-1H-imidazol-5-yl)-...ethanol Benzyl 2,3-Dimethylphenyl Not reported Moderate Antifungal (inferred)
(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol H 2,3-Dimethylphenyl Not reported High Enzyme inhibition
4-(1-(2,3-Dimethylphenyl)ethyl)-1-TMS... TMS 2,3-Dimethylphenyl Not reported Moderate Catalytic applications
Key Observations:
  • Lipophilicity : The trityl group confers the highest lipophilicity, favoring membrane permeability and CNS penetration.
  • Stability : Trityl and TMS groups enhance metabolic stability compared to unprotected imidazoles.
  • Synthetic Accessibility : Benzyl and TMS derivatives are easier to synthesize than trityl analogs due to fewer steric challenges .

Biological Activity

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, with the CAS number 176721-01-0, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula C31H28N2OC_{31}H_{28}N_{2}O and a molecular weight of approximately 444.6 g/mol. Its structure features a dimethylphenyl group combined with a trityl-imidazolyl moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC31H28N2O
Molecular Weight444.6 g/mol
CAS Number176721-01-0
Melting Point203.0 - 207.0 °C
Density1.1 ± 0.1 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,3-dimethylbenzaldehyde with trityl imidazole in an organic solvent like dichloromethane, often facilitated by a base such as potassium carbonate. The reaction yields the desired product after purification through column chromatography .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of imidazole have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .

Antimicrobial Effects

The compound's structure may contribute to antimicrobial properties as well. Research on related compounds suggests activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may bind to cellular receptors, altering their activity and influencing downstream signaling pathways.

Case Studies

  • Topoisomerase II Inhibition : A study highlighted the potential of imidazole derivatives as topoisomerase II inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .
  • PD-1/PD-L1 Interaction : Research on small molecules targeting the PD-1/PD-L1 pathway indicates that modifications similar to those found in this compound could enhance immune response against tumors by blocking inhibitory signals in T cells .

Q & A

Q. What are the key synthetic pathways for (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol?

The synthesis typically involves multi-step reactions, including:

  • Imidazole core functionalization : Alkylation or arylation to introduce substituents like the trityl (triphenylmethyl) group at the 1-position of the imidazole ring .
  • Methanol group introduction : Grignard reactions or nucleophilic addition to a ketone precursor (e.g., (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone) followed by reduction .
  • Protection/deprotection strategies : Use of trityl groups to protect reactive sites during synthesis, requiring acidic conditions for removal .
    Methodological optimization includes solvent selection (e.g., THF, DMF) and catalysts (e.g., palladium for cross-coupling) to improve yield and purity .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -OH stretch in methanol moiety) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .
  • Elemental Analysis : Validates purity by comparing experimental and theoretical C/H/N/O content .

Q. What safety protocols are recommended for handling this compound?

  • Protective Equipment : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation from imidazole derivatives .
  • Storage : Cool, dry conditions in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .
  • Molecular Docking : Screens for binding affinity with biological targets (e.g., enzymes), as demonstrated in imidazole-thiazole-triazole hybrids .
  • Molecular Dynamics (MD) : Simulates stability in solvent environments or protein-ligand complexes .

Q. How can researchers resolve contradictions in reported synthesis yields or structural data?

  • Design of Experiments (DoE) : Systematically tests variables (e.g., temperature, catalyst loading) to optimize yields .
  • Cross-Validation : Replicates published procedures with alternative characterization (e.g., SC-XRD vs. NMR) to verify structural assignments .
  • Crystallographic Refinement : SHELXL addresses challenges like twinning or disordered solvent molecules in diffraction data .

Q. What strategies are effective for assessing potential biological activity?

  • In vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) or antimicrobial activity using standardized protocols .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., trityl vs. methyl groups) and compare bioactivity trends .
  • High-Throughput Screening (HTS) : Automated platforms evaluate cytotoxicity or target engagement in cell lines .

Q. How can researchers navigate limited literature on this compound?

  • Patent Mining : Identify synthesis or application patents via Derwent Innovation or Lens.org .
  • Analog-Based Inference : Extrapolate data from structurally similar imidazole derivatives (e.g., trityl-protected analogs) .
  • Collaborative Networks : Engage crystallography or medicinal chemistry experts for unpublished insights .

Methodological Notes

  • Crystallography : SHELX programs (SHELXL, SHELXS) are preferred for small-molecule refinement due to robustness with high-resolution data .
  • Synthesis Optimization : Prioritize regioselective reactions (e.g., protecting group strategies) to avoid byproducts .
  • Data Reproducibility : Publish detailed experimental conditions (e.g., solvent ratios, drying times) to aid replication .

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